4,4,4-Trifluorobutanoyl chloride

Übersicht

Beschreibung

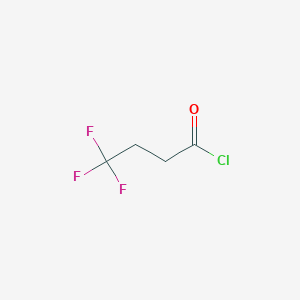

4,4,4-Trifluorobutanoyl chloride is a fluorinated organic compound with the molecular formula C4H4ClF3O and a molecular weight of 160.52 g/mol . It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used as a reagent in organic synthesis, particularly in the preparation of hydrazide compounds with pyriproxyfen, which are useful for pest control .

Vorbereitungsmethoden

4,4,4-Trifluorobutanoyl chloride is typically synthesized from 4,4,4-trifluorobutyric acid. The synthesis involves the reaction of 4,4,4-trifluorobutyric acid with acylating agents such as thionyl chloride or oxalyl chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

4,4,4-Trifluorobutanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,4-trifluorobutyric acid.

Reduction: It can be reduced to 4,4,4-trifluorobutanol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are amides, esters, and alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

4,4,4-Trifluorobutanoyl chloride is primarily utilized as a reagent in organic synthesis. It serves as an acylating agent for the preparation of various derivatives, including hydrazides and amides. The trifluoromethyl group enhances the reactivity of the compound, making it suitable for forming stable products through nucleophilic substitution reactions .

Example Reactions

- Synthesis of Hydrazides : The compound can react with hydrazines to produce hydrazide derivatives that are useful in pharmaceutical applications.

- Formation of Amides : It can also be used to synthesize amides from corresponding amines, expanding the library of fluorinated compounds available for research .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds derived from this compound may exhibit biological activity due to the trifluoromethyl group. This group can enhance lipophilicity and metabolic stability, which are desirable properties in drug design.

Case Study: Anti-Cancer Compounds

In studies involving analogs of bisantrene (a known anti-cancer agent), modifications using this compound have been explored to improve therapeutic efficacy against specific cancers such as hepatocellular carcinoma and renal cell carcinoma. These modifications aim to enhance the binding affinity of the compounds to their biological targets while reducing side effects associated with traditional therapies .

Agrochemical Applications

Pest Control Agents

The compound is also employed in the synthesis of agrochemicals. For instance, it has been utilized in the preparation of pyriproxyfen derivatives, which are effective in pest control. The incorporation of fluorinated groups often leads to increased potency and selectivity against target pests .

Material Science

Fluorinated Polymers and Coatings

Due to its fluorinated nature, this compound is investigated for applications in material science, particularly in developing fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability. These materials are valuable in various industrial applications where durability is critical .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Reagent for hydrazides and amides | Enhances reactivity due to trifluoromethyl group |

| Medicinal Chemistry | Potential anti-cancer agents | Modifications improve binding affinity and reduce side effects |

| Agrochemicals | Synthesis of pest control agents | Used in preparing effective derivatives like pyriproxyfen |

| Material Science | Development of fluorinated polymers and coatings | Provides chemical resistance and thermal stability |

Wirkmechanismus

The mechanism of action of 4,4,4-trifluorobutanoyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

4,4,4-Trifluorobutanoyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Similar compounds include:

4,4,4-Trifluorobutyric acid: The precursor for the synthesis of this compound.

4,4,4-Trifluorobutanol: A reduction product of this compound.

4,4,4-Trifluorobutyraldehyde: Another derivative used in organic synthesis.

These compounds share the trifluoromethyl group but differ in their functional groups and reactivity, making this compound a versatile reagent in various chemical transformations .

Biologische Aktivität

4,4,4-Trifluorobutanoyl chloride (CAS Number: 406-91-7) is an acyl chloride that has garnered attention in various fields of chemical research due to its unique trifluoromethyl group. This compound is characterized by the molecular formula and a molecular weight of approximately 160.52 g/mol. The presence of fluorine atoms significantly influences the biological activity and chemical reactivity of this compound, making it a subject of interest in medicinal chemistry and agrochemical applications.

- Molecular Formula :

- Molecular Weight : 160.52 g/mol

- CAS Number : 406-91-7

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antibacterial and antifungal agent. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacological profile of compounds derived from it.

Antibacterial Activity

Research indicates that compounds containing the trifluorobutanoyl moiety exhibit significant antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antibacterial Activity of Trifluorobutanoyl Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 50 µg/mL |

| Trifluoroacetyl derivative | Staphylococcus aureus | 25 µg/mL |

| Trifluoromethyl ketone derivative | Pseudomonas aeruginosa | 30 µg/mL |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various trifluorinated compounds for their antimicrobial properties. The results indicated that compounds derived from this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

- Synthesis and Evaluation : Another research effort focused on synthesizing derivatives of this compound and assessing their biological activity. The study highlighted the efficacy of these derivatives in inhibiting bacterial growth and their potential use as therapeutic agents .

The mechanism by which this compound exerts its biological effects is primarily related to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.

Eigenschaften

IUPAC Name |

4,4,4-trifluorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWIPRPYWOTKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568261 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-91-7 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.